molecular formula C9H7NO B085731 3-(Oxiran-2-YL)benzonitrile CAS No. 13906-62-2

3-(Oxiran-2-YL)benzonitrile

Cat. No.: B085731
CAS No.: 13906-62-2
M. Wt: 145.16 g/mol
InChI Key: CIERCXRPGAPJGE-UHFFFAOYSA-N
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Description

3-(Oxiran-2-YL)benzonitrile:

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(Oxiran-2-YL)benzonitrile typically involves the following steps :

    Synthesis of 2-(Hydroxyethyl)benzonitrile: This intermediate is prepared by reacting benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then reduced to 2-(hydroxyethyl)benzonitrile.

    Formation of this compound: The 2-(hydroxyethyl)benzonitrile is then treated with a base such as sodium hydroxide or potassium hydroxide to induce cyclization, forming the oxirane ring and yielding this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the following steps :

    Continuous Flow Synthesis: The reactants are continuously fed into a reactor where the cyclization reaction occurs under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

3-(Oxiran-2-YL)benzonitrile undergoes various chemical reactions, including :

    Nucleophilic Ring Opening: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Nucleophilic Ring Opening: Reagents such as hydrogen halides (e.g., HCl, HBr) or nucleophiles like amines (e.g., aniline) are used under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products:

    Nucleophilic Ring Opening: Vicinal halohydrins or amino alcohols.

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Primary amines.

Scientific Research Applications

3-(Oxiran-2-YL)benzonitrile has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-YL)benzonitrile primarily involves the reactivity of the oxirane ring and the nitrile group:

    Oxirane Ring: The strained three-membered ring is highly reactive and undergoes nucleophilic attack, leading to ring-opening reactions.

    Nitrile Group: The nitrile group can participate in various chemical transformations, including reduction to amines or hydrolysis to carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxiran-2-YL)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.

    3-(Oxiran-2-YL)aniline: Similar structure but with an amino group instead of a nitrile group.

    3-(Oxiran-2-YL)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

3-(Oxiran-2-YL)benzonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

3-(oxiran-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIERCXRPGAPJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482758
Record name 3-(OXIRAN-2-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13906-62-2
Record name 3-(OXIRAN-2-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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